molecular formula C11H11N3O3 B7543267 4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid

4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid

Cat. No. B7543267
M. Wt: 233.22 g/mol
InChI Key: QMUSJVVNCBCPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a triazole derivative that has been synthesized using different methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid involves the inhibition of specific enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation. Inhibition of COX-2 can reduce inflammation and pain. HDAC is an enzyme that regulates gene expression, and its inhibition can lead to the activation of tumor suppressor genes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to have anti-inflammatory, analgesic, and anticancer effects. It has also been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid in lab experiments include its ease of synthesis, stability, and low toxicity. However, the compound has some limitations, including its poor solubility in water and limited bioavailability.

Future Directions

There are several future directions for the research of 4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid. One of the significant areas of research is the development of new drugs based on the triazole scaffold. The compound can be modified to improve its bioavailability and specificity towards specific enzymes. Other areas of research include the study of the compound's mechanism of action in different diseases, the development of new methods for the synthesis of the compound, and the investigation of its potential applications in other areas of scientific research.
Conclusion:
This compound is a chemical compound that has shown promising results in various areas of scientific research. Its ease of synthesis, stability, and low toxicity make it an attractive scaffold for the development of new drugs. The compound's mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research make it an exciting area of study for scientists.

Synthesis Methods

The synthesis of 4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid can be achieved by different methods, including the Huisgen cycloaddition reaction, the click reaction, and the Cu-catalyzed azide-alkyne cycloaddition reaction. The click reaction is the most commonly used method, which involves the reaction of an alkyne and an azide in the presence of a copper catalyst to form the triazole compound.

Scientific Research Applications

The triazole compound has been extensively studied for its potential applications in different areas of scientific research. One of the significant applications of 4-(4-Methoxyphenyl)-1H-1,2,3-triazole-1-acetic acid is in the field of medicinal chemistry, where it has been used as a scaffold for the development of new drugs. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.

properties

IUPAC Name

2-[4-(4-methoxyphenyl)triazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-17-9-4-2-8(3-5-9)10-6-14(13-12-10)7-11(15)16/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUSJVVNCBCPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(N=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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